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Abstract
FR260010, chemically identified as N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5,6-

dihydrobenzo[h]quinazolin-4-amine dimethanesulfonate, is a potent and selective antagonist of

the serotonin 5-HT2C receptor.[1] This compound has demonstrated significant anxiolytic

activity in preclinical models, positioning it as a potential therapeutic agent for anxiety disorders

with a more favorable side-effect profile compared to traditional benzodiazepines. This

technical guide provides a comprehensive overview of the discovery, synthesis, and biological

characterization of FR260010, including detailed experimental protocols and a summary of its

key pharmacological data.

Discovery
FR260010 was identified as a novel 5-HT2C receptor antagonist from a series of diaryl amine

derivatives.[1] The discovery was driven by the understanding that hyperfunction of the brain's

5-HT2C receptor system is implicated in anxiety, as evidenced by the anxiogenic effects of the

5-HT2C receptor agonist m-chlorophenylpiperazine (m-CPP) in humans.[1] The research

aimed to develop a potent and selective antagonist that could offer therapeutic benefits for

anxiety without the undesirable effects associated with other anxiolytic drug classes.
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While a specific, detailed synthesis of FR260010 is not publicly available in the searched

literature, a plausible synthetic route can be proposed based on the synthesis of its key

intermediates and established methods for quinazoline synthesis. The core structure of

FR260010 consists of a 5,6-dihydrobenzo[h]quinazoline moiety linked to a 3-(4-methyl-1H-

imidazol-1-yl)aniline group. The synthesis can be logically divided into the preparation of these

two key fragments followed by their coupling.

Synthesis of Key Intermediates
2.1.1. Synthesis of 4-chloro-5,6-dihydrobenzo[h]quinazoline

The synthesis of the quinazoline core likely begins with the formation of the corresponding

quinazolinone, which is then chlorinated. A general approach involves the reaction of an

appropriate anthranilic acid derivative with a source of formamide to construct the quinazoline

ring system. The resulting quinazolinone can then be converted to the 4-chloro derivative using

a chlorinating agent like thionyl chloride (SOCl₂).

2.1.2. Synthesis of 3-(4-methyl-1H-imidazol-1-yl)aniline

The synthesis of this aniline derivative can be achieved through several reported methods. One

common approach involves the reaction of a substituted nitrobenzene with 4-methylimidazole,

followed by the reduction of the nitro group to an amine. For instance, 3-fluoro-5-nitro-

trifluoromethylbenzene can be reacted with 4-methylimidazole in the presence of a base,

followed by a reduction step using a catalyst such as palladium on carbon (Pd/C) and a

hydrogen source.

Final Assembly: Buchwald-Hartwig Amination
The final step in the synthesis of FR260010 would likely involve a palladium-catalyzed cross-

coupling reaction, specifically a Buchwald-Hartwig amination. This reaction would couple the 4-

chloro-5,6-dihydrobenzo[h]quinazoline with 3-(4-methyl-1H-imidazol-1-yl)aniline to form the

desired C-N bond.
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Figure 1: Proposed synthetic workflow for FR260010.

Biological Activity and Pharmacology
FR260010 is a potent and selective antagonist of the human 5-HT2C receptor. Its

pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity
FR260010 exhibits high affinity for the human 5-HT2C receptor with a Ki value of 1.10 nM.[1] It

shows high selectivity over the 5-HT2A receptor, with a Ki of 386 nM, representing a greater

than 350-fold selectivity.[1] In functional assays, FR260010 acts as an antagonist at the human

5-HT2C receptor, as demonstrated in an intracellular calcium assay, with no detectable intrinsic

agonist activity.[1]

Receptor Binding Affinity (Ki, nM)

Human 5-HT2C 1.10[1]

Human 5-HT2A 386[1]

Table 1: In Vitro Binding Affinities of FR260010
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In Vivo Activity
The in vivo efficacy of FR260010 has been demonstrated in rat models by its ability to inhibit

behaviors induced by the 5-HT2C receptor agonist, m-CPP. Oral administration of FR260010

dose-dependently inhibited m-CPP-induced hypolocomotion and hypophagia with ID50 values

of 1.89 mg/kg and 2.84 mg/kg, respectively.[1] These findings indicate that FR260010 is orally

active and effectively penetrates the brain to exert its antagonist effects on the 5-HT2C

receptor.[1]

In Vivo Model Efficacy (ID50, mg/kg, p.o.)

m-CPP-induced hypolocomotion in rats 1.89[1]

m-CPP-induced hypophagia in rats 2.84[1]

Table 2: In Vivo Efficacy of FR260010

Mechanism of Action: 5-HT2C Receptor Signaling
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist,

FR260010 blocks the binding of serotonin to the 5-HT2C receptor, thereby inhibiting this

downstream signaling cascade.
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Figure 2: 5-HT2C receptor signaling pathway and the antagonistic action of FR260010.

Experimental Protocols
Intracellular Calcium Assay for 5-HT2C Receptor
Antagonism
This protocol describes a general method for assessing the antagonist activity of a compound

at the 5-HT2C receptor by measuring changes in intracellular calcium concentration.
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Materials:

HEK293 cells stably expressing the human 5-HT2C receptor.

Cell culture medium (e.g., DMEM with 10% FBS).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

5-HT (serotonin) as the agonist.

FR260010 or other test compounds.

A fluorescence plate reader capable of kinetic reads.

Procedure:

Cell Culture: Plate the 5-HT2C receptor-expressing HEK293 cells in a 96-well black-walled,

clear-bottom plate and culture overnight to allow for cell attachment.

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive

dye solution in the dark at 37°C for a specified time (e.g., 1 hour).

Compound Addition: After incubation, wash the cells to remove excess dye. Add varying

concentrations of the antagonist (FR260010) to the wells and incubate for a predetermined

period.

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate the

kinetic read and, after establishing a baseline fluorescence, add a pre-determined

concentration of the agonist (5-HT) to all wells.

Data Analysis: Monitor the change in fluorescence over time. The antagonist activity is

determined by the degree to which it inhibits the calcium flux induced by the agonist.

Calculate IC50 values from the concentration-response curves.
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Figure 3: Experimental workflow for the intracellular calcium assay.

m-CPP-Induced Hypophagia Test in Rats
This protocol outlines a method to assess the in vivo antagonist activity of a compound against

m-CPP-induced reduction in food intake.

Animals:

Male Sprague-Dawley rats, individually housed.

Food and water available ad libitum, except during fasting periods.
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Procedure:

Acclimation and Training: Acclimate the rats to the testing environment and train them to

consume food during a specific time window.

Fasting: Food deprive the animals for a set period (e.g., 18 hours) before the test, with free

access to water.

Drug Administration: Administer the test compound (FR260010) or vehicle orally (p.o.) at

various doses.

m-CPP Administration: After a specific time following the test compound administration (e.g.,

60 minutes), administer m-CPP intraperitoneally (i.p.).

Food Presentation and Measurement: A pre-weighed amount of food is presented to the rats

at a set time after m-CPP administration (e.g., 30 minutes).

Data Collection: Measure the amount of food consumed over a specific period (e.g., 1-4

hours).

Data Analysis: Compare the food intake in the drug-treated groups to the vehicle and m-CPP

control groups. Calculate the ID50 value, which is the dose of the antagonist that reverses

the m-CPP-induced hypophagia by 50%.

Conclusion
FR260010 is a promising 5-HT2C receptor antagonist with potent in vitro and in vivo activity. Its

high selectivity for the 5-HT2C receptor over the 5-HT2A receptor suggests a reduced risk of

side effects associated with non-selective serotonergic agents. The anxiolytic-like effects

observed in preclinical models highlight its potential for the treatment of anxiety disorders. The

synthetic route, likely involving a key Buchwald-Hartwig amination, provides a viable pathway

for its production. Further research and clinical development are warranted to fully elucidate the

therapeutic potential of FR260010.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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